molecular formula C11H23NO B1475310 3-Ethyl-1-isobutylpiperidin-4-ol CAS No. 1603037-49-5

3-Ethyl-1-isobutylpiperidin-4-ol

Cat. No.: B1475310
CAS No.: 1603037-49-5
M. Wt: 185.31 g/mol
InChI Key: JWMWCOQUVUOCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-isobutylpiperidin-4-ol is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Ethyl-1-isobutylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to interact with the P2X7 receptor, a protein involved in inflammatory responses and cell death . The interaction between this compound and the P2X7 receptor can lead to the modulation of inflammatory pathways and apoptosis.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to exhibit antiproliferative effects on cancer cells by modulating cell cycle progression and inducing apoptosis . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives, including this compound, can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter degradation . This inhibition can lead to increased levels of neurotransmitters, thereby affecting neuronal signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that piperidine derivatives can exhibit time-dependent effects on cell viability and function . The stability of this compound in various experimental conditions is crucial for its consistent biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, piperidine derivatives have been shown to have a dose-dependent impact on the central nervous system, with higher doses potentially causing neurotoxicity . Understanding the dosage effects is essential for determining the safe and effective use of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Piperidine derivatives are known to undergo metabolic transformations, such as hydroxylation and dealkylation, mediated by cytochrome P450 enzymes . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Piperidine derivatives can cross cell membranes and accumulate in various tissues, affecting their localization and biological activity . The distribution of this compound is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Piperidine derivatives may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can determine its interaction with target biomolecules and subsequent biological effects.

Properties

IUPAC Name

3-ethyl-1-(2-methylpropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-4-10-8-12(7-9(2)3)6-5-11(10)13/h9-11,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMWCOQUVUOCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.